molecular formula C24H23ClN2O4S B11635763 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11635763
M. Wt: 471.0 g/mol
InChI Key: OGSXRJSVHCNEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, carbamoyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and ethylating agents under controlled conditions of temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and carbamoyl-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique structural configuration.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-18-8-6-7-17(25)14(18)3)32-23(19)27-21(28)16-11-9-13(2)10-12-16/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

OGSXRJSVHCNEDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.